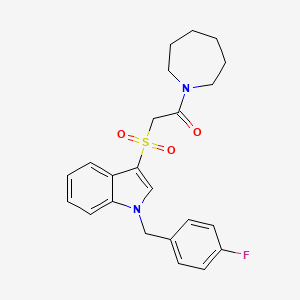

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a chemical compound with the molecular formula C23H25FN2O3S . It has an average mass of 428.520 Da and a monoisotopic mass of 428.156982 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1-azepanyl group, a 1-(4-fluorobenzyl)-1H-indol-3-yl group, and a sulfonyl group attached to an ethanone backbone .Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H25FN2O3S, an average mass of 428.520 Da, and a monoisotopic mass of 428.156982 Da . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Sequential 1,3-N- to C- and 1,3-C- to C-Migration

Research has shown the utility of sulfonyl groups in the synthesis of 1,4-diazepines through a sequential migration process. This process is instrumental in the formation of C-sulfonylated 1,4-diazepines, highlighting the compound's role in synthesizing complex molecular structures under mild conditions (Heo et al., 2020).

Phosphine-Catalyzed α-Umpolung-Aldol Reaction

Another significant application involves the phosphine-catalyzed intermolecular cyclization, serving as a method for constructing benzo[b]azepin-3-ones. This methodology showcases the compound's versatility in facilitating novel synthetic routes for producing structures with potential angiotensin-converting enzyme inhibitor properties (Zhang et al., 2019).

Rhodium(II) Catalysed Domino Synthesis

The compound is central to the synthesis of azepino fused diindoles, demonstrating a broad substrate scope and yielding up to 81%. This synthesis process, involving denitrogenative aza-vinyl rhodium carbene formation, emphasizes its application in creating novel molecular structures with potential pharmacological uses (Kahar et al., 2020).

Enhanced Percutaneous Penetration

Additionally, studies have explored the compound's derivative, 1-dodecylazacycloheptan-2-one (Azone), for its ability to enhance the percutaneous absorption of various chemicals, showcasing its potential in improving drug delivery systems (Stoughton, 1982).

Atropisomeric Properties

Investigations into the atropisomeric properties of related compounds have provided insights into stereochemical dynamics, offering a pathway to understanding molecular interactions and designing stereochemically complex pharmaceuticals (Namba et al., 2021).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWOXCOQHFQPAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)

![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)